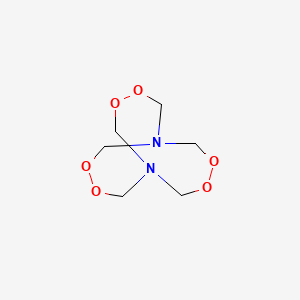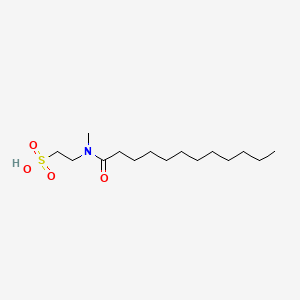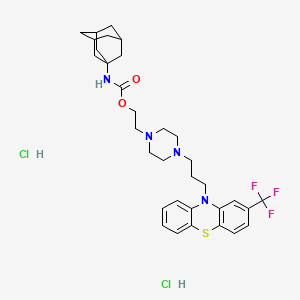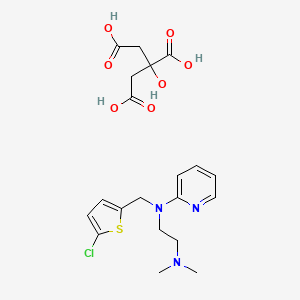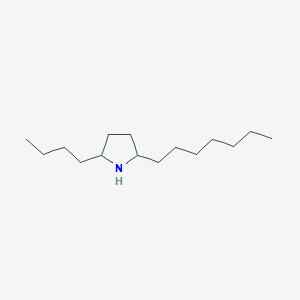
2-Butyl-5-heptylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-heptylpyrrolidine: is a nitrogen-containing heterocyclic compound with the molecular formula C15H31N . It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-heptylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a butyl-substituted pyrrolidine with a heptyl halide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified through distillation or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-5-heptylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyrrolidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Butyl-5-heptylpyrrolidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Medicine: Pyrrolidine derivatives are known for their pharmacological activities. This compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable in the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 2-Butyl-5-heptylpyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with similar structural properties.
Pyrrolidine-2,5-dione: Another derivative with potential biological activities.
Prolinol: A hydroxylated pyrrolidine used in asymmetric synthesis.
Uniqueness: 2-Butyl-5-heptylpyrrolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its long alkyl chains contribute to its lipophilicity and potential interactions with lipid membranes, making it distinct from other pyrrolidine derivatives .
Eigenschaften
CAS-Nummer |
61772-92-7 |
|---|---|
Molekularformel |
C15H31N |
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
2-butyl-5-heptylpyrrolidine |
InChI |
InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |
InChI-Schlüssel |
FIXZYWKWWCBXRZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1CCC(N1)CCCC |
Kanonische SMILES |
CCCCCCCC1CCC(N1)CCCC |
Synonyme |
2-butyl-5-heptylpyrrolidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


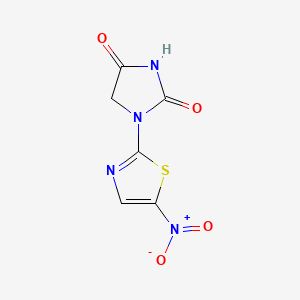
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)


